2-Ethoxypyridine-3-carboxamide
Overview
Description
2-Ethoxypyridine-3-carboxamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.179 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Ethoxypyridine-3-carboxamide consists of a pyridine ring with an ethoxy group at the 2nd position and a carboxamide group at the 3rd position . The InChI code for this compound is 1S/C8H10N2O2/c1-2-12-8-6 (7 (9)11)4-3-5-10-8/h3-5H,2H2,1H3, (H2,9,11) .It has a molecular weight of 166.18 . The compound is stored at room temperature .
Scientific Research Applications
1. Antidepressant Research
- A study by Mahesh et al. (2011) investigated 3-ethoxyquinoxalin-2-carboxamides, structurally related to 2-ethoxypyridine-3-carboxamide, as potential antidepressants. These compounds were designed and synthesized as 5-HT3 receptor antagonists and showed significant antidepressant-like activity in preclinical models.
2. Antitumor Agents
- Research on N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, closely related to 2-ethoxypyridine-3-carboxamide, revealed its potential as an antitumor agent. The study by Rewcastle et al. (1986) found that certain derivatives exhibited significant antileukemic and anticarcinoma activities.
3. Chemical Synthesis and Reactions
- Gein et al. (1992) explored reactions involving compounds similar to 2-ethoxypyridine-3-carboxamide. Their study, detailed in Gein et al. (1992), examined the reaction of 2-aminopyridine with certain carboxamides, leading to complexes with potential relevance in synthetic chemistry.
- Yu et al. (2019) conducted research on [2,2'-bipyridine]-6-carboxamides, structurally similar to 2-ethoxypyridine-3-carboxamide. Their study, as per Yu et al. (2019), involved the development of a Rhodium(III)-catalyzed C-H acylmethylation, significant for organic synthesis.
4. Synthesis of Carboxamides
- The synthesis of various carboxamides, including those structurally related to 2-ethoxypyridine-3-carboxamide, was examined in a study by Song (2007). This research focused on optimizing reaction conditions and yields, crucial for pharmaceutical and chemical manufacturing.
5. Chiral Chemistry Applications
- Morán-Ramallal et al. (2010) explored the use of aziridine carboxamides, akin to 2-ethoxypyridine-3-carboxamide, for synthesizing enantiopure d-α-amino acids. Their findings, as seen in Morán-Ramallal et al. (2010), have implications in producing optically active compounds for pharmaceutical applications.
6. Metal Complexes in Cancer Therapy
- Research on metal complexes involving carboxamides, including compounds like 2-ethoxypyridine-3-carboxamide, has shown potential in cancer therapy. The study by Goodgame et al. (1990) synthesized rhodium(II) and platinum(II) complexes of acridine-4-carboxamides, showing potential as multifunctional anti-cancer agents.
7. Nucleic Acid Studies
- In a study related to nucleic acid interactions, Gaugain et al. (1981) examined acridine derivatives, similar to 2-ethoxypyridine-3-carboxamide. They focused on the role of hydrogen bonding in base recognition, crucial for understanding DNA interactions.
properties
IUPAC Name |
2-ethoxypyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEXMJJMSRWMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677645 | |
Record name | 2-Ethoxypyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxypyridine-3-carboxamide | |
CAS RN |
119646-51-4 | |
Record name | 2-Ethoxypyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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